9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole
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Overview
Description
9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole is a complex organic compound with a unique structure that includes two carbazole moieties linked by a cyclobutylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole typically involves multiple steps, starting with the preparation of the carbazole moieties. One common method involves the reaction of carbazole with aldehydes to form carbazolylmethylidene intermediates. These intermediates are then reacted with cyclobutylidene derivatives under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug development due to its unique structure and potential biological activity.
Mechanism of Action
The mechanism of action of 9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Similar in structure but with a phenyl group instead of the cyclobutylidene bridge.
9-Methyl-9H-carbazole: Contains a methyl group instead of the more complex bridge structure.
Polycarbazole derivatives: Polymers containing carbazole units, used in various electronic applications.
Properties
IUPAC Name |
9-[[3-(carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2/c1-21-27(19-33-29-15-7-3-11-23(29)24-12-4-8-16-30(24)33)22(2)28(21)20-34-31-17-9-5-13-25(31)26-14-6-10-18-32(26)34/h3-22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXOGZLYORSMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CN2C3=CC=CC=C3C4=CC=CC=C42)C(C1=CN5C6=CC=CC=C6C7=CC=CC=C75)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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